Mutant-Selective EGFR Inhibition: Head-to-Head KI Comparison Against T790M/L858R vs. Wild-Type
The target compound demonstrates a profound selectivity window between mutant and wild-type EGFR. Its affinity (KI) for the clinically relevant T790M/L858R double mutant is 2.5 nM, which is over 125-fold more potent than its affinity for wild-type EGFR (KI = 313 nM) [1]. This contrasts with many classical EGFR inhibitors that show potent wild-type activity, which is associated with dose-limiting toxicities [2].
| Evidence Dimension | Binding Affinity (KI) |
|---|---|
| Target Compound Data | KI = 2.5 nM (EGFR T790M/L858R); KI = 313 nM (EGFR WT) |
| Comparator Or Baseline | Same compound tested against EGFR T790M/L858R vs. EGFR wild-type in parallel assays |
| Quantified Difference | 125-fold selectivity window (313 / 2.5) |
| Conditions | Inhibition of human EGFR T790M/L858R and wild-type using Fl-EEPLYWSFPAKKK-CONH2 substrate, 30 min preincubation |
Why This Matters
This selectivity profile is a key differentiator for researchers seeking to target drug-resistant NSCLC without on-target wild-type EGFR toxicity, guiding procurement for specific mutant EGFR programs.
- [1] BindingDB. BDBM50498974 (CHEMBL3734988). Affinity Data: Ki=2.5 nM (EGFR T790M/L858R) and Ki=313 nM (EGFR WT). View Source
- [2] Chen, Y., et al. (2020). Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy. European Journal of Medicinal Chemistry, 194, 112256. View Source
